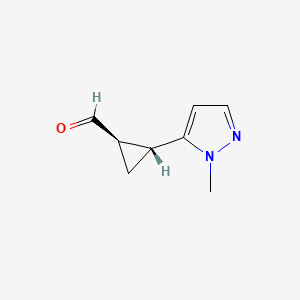![molecular formula C21H14N4OS B2789090 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 681169-58-4](/img/structure/B2789090.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzo[d]imidazole moiety linked to a phenyl group, which in turn is connected to a benzo[d]thiazole ring substituted with a carboxamide group at the 6-position. Due to its unique structural attributes, this compound has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
作用機序
Target of Action
Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Compounds containing the imidazole moiety are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Compounds containing the imidazole moiety are known to interact with various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Compounds containing the imidazole moiety are generally highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Compounds containing the imidazole moiety are known to exhibit a broad range of biological activities, which could potentially result in various molecular and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminophenyl benzo[d]thiazole-6-carboxamide with o-phenylenediamine under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
This compound has diverse applications across multiple scientific disciplines:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: It has shown promise in preclinical studies for its therapeutic potential, particularly in targeting specific biological pathways.
Industry: Its unique properties make it suitable for use in advanced materials and optoelectronic devices.
類似化合物との比較
. Similar compounds include:
N-(1H-benzo[d]imidazol-2-yl)acetamide: A simpler analog lacking the benzo[d]thiazole ring.
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide: Another derivative with a different substitution pattern on the benzamide group.
These compounds share the benzo[d]imidazole core but differ in their substituents and overall molecular complexity, leading to variations in their chemical properties and biological activities.
特性
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4OS/c26-21(13-9-10-18-19(11-13)27-12-22-18)25-15-6-2-1-5-14(15)20-23-16-7-3-4-8-17(16)24-20/h1-12H,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGQRQFPPZQXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2789013.png)

![2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2789015.png)
![[4-(6-Pyridin-2-ylpyridazin-3-YL)piperazin-1-YL]-(2-trifluoromethylphenyl)methanone](/img/structure/B2789016.png)
![(2S,3S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid](/img/structure/B2789018.png)

![4-(4,4-Difluorocyclohexanecarbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2789023.png)



![Tert-butyl 6-formyl-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2789030.png)
